molecular formula C6H11NaOS2 B1592973 Sodium O-pentyl dithiocarbonate CAS No. 7607-99-0

Sodium O-pentyl dithiocarbonate

Cat. No.: B1592973
CAS No.: 7607-99-0
M. Wt: 186.3 g/mol
InChI Key: RFKHZOHSRQNNPW-UHFFFAOYSA-M
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Description

Sodium O-pentyl dithiocarbonate, also known as sodium amylxanthate, is a chemical compound with the molecular formula C6H11NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. The compound is known for its ability to selectively separate valuable minerals from ores.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium O-pentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and pentanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

CS2+NaOH+C5H11OHC6H11NaOS2+H2O\text{CS}_2 + \text{NaOH} + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_{11}\text{NaOS}_2 + \text{H}_2\text{O} CS2​+NaOH+C5​H11​OH→C6​H11​NaOS2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through various methods, including filtration and crystallization, to obtain a high-purity compound suitable for industrial use.

Chemical Reactions Analysis

Types of Reactions: Sodium O-pentyl dithiocarbonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Metal xanthates

Scientific Research Applications

Sodium O-pentyl dithiocarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium O-pentyl dithiocarbonate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where the compound selectively binds to valuable minerals, allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .

Comparison with Similar Compounds

  • Sodium ethyl xanthate
  • Sodium isopropyl xanthate
  • Sodium butyl xanthate

Comparison: Sodium O-pentyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and selectivity properties compared to its shorter-chain counterparts. This makes it particularly effective in certain flotation processes where other xanthates may not perform as well .

Properties

CAS No.

7607-99-0

Molecular Formula

C6H11NaOS2

Molecular Weight

186.3 g/mol

IUPAC Name

sodium;pentoxymethanedithioate

InChI

InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

RFKHZOHSRQNNPW-UHFFFAOYSA-M

SMILES

CCCCCOC(=S)[S-].[Na+]

Canonical SMILES

CCCCCOC(=S)[S-].[Na+]

7607-99-0

physical_description

Liquid

Related CAS

123-97-7 (Parent)

Origin of Product

United States

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